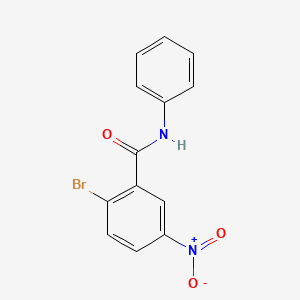

2-bromo-5-nitro-N-phenylbenzamide

Description

2-Bromo-5-nitro-N-phenylbenzamide (C₁₃H₉BrN₂O₃) is a benzamide derivative featuring a bromine atom at the 2-position and a nitro group at the 5-position of the benzene ring. This compound has garnered attention in medicinal chemistry for its role as a peroxisome proliferator-activated receptor gamma (PPARγ) antagonist. Studies highlight its utility in nuclear medicine, particularly as a bromine-76-labeled tracer for imaging PPARγ expression in vivo . Its mechanism involves competitive inhibition of PPARγ ligand binding, making it a tool for investigating metabolic diseases and cancer therapeutics .

Properties

IUPAC Name |

2-bromo-5-nitro-N-phenylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrN2O3/c14-12-7-6-10(16(18)19)8-11(12)13(17)15-9-4-2-1-3-5-9/h1-8H,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTWVSCNTUZSUAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

PPARγ Antagonists

GW9662 (2-Chloro-5-Nitro-N-Phenylbenzamide)

- Structural Difference : Substitution of bromine (Br) with chlorine (Cl) at the 2-position.

- Biological Activity : GW9662 is a covalent PPARγ antagonist with irreversible binding due to its chloro-nitrobenzamide structure.

- Key Findings :

| Compound | Substituent (Position) | Molecular Weight | LogP | Key Application |

|---|---|---|---|---|

| This compound | Br (2), NO₂ (5) | 321.12 g/mol | ~2.5* | PPARγ imaging/therapeutics |

| GW9662 | Cl (2), NO₂ (5) | 277.67 g/mol | ~2.1* | PPARγ inhibition in cancer |

Nitrofuran-Derived Carcinogens

N-[4-(5-Nitro-2-Furyl)-2-Thiazolyl]Formamide

- Structural Difference : Nitrofuran core with a thiazolyl group instead of benzamide.

- Biological Activity: Potent urinary bladder carcinogen in rodents, inducing transitional cell carcinomas within 9 weeks of exposure .

- Key Findings: Hyperplasia and squamous metaplasia observed in bladder epithelium, progressing to invasive carcinomas . Contrasts with this compound, which lacks carcinogenic activity due to distinct metabolic pathways and target specificity .

Formic Acid 2-[4-(5-Nitro-2-Furyl)-2-Thiazolyl]Hydrazide

- Structural Difference : Hydrazide linkage instead of benzamide.

- Biological Activity: Induces gastric and lung carcinomas in Swiss mice with a 95% tumor incidence rate .

Other Benzamide Derivatives

2-Bromo-5-Methoxy-N,N-Dimethylbenzamide

- Structural Difference : Methoxy (OCH₃) and dimethylamine (N,N-dimethyl) groups replace nitro and phenyl substituents.

- Biological Activity: Not explicitly stated, but LogP (2.16) and molecular weight (258.11 g/mol) suggest improved membrane permeability compared to this compound .

- Key Finding : Highlights how nitro groups in PPARγ antagonists may reduce metabolic stability compared to methoxy derivatives .

4-Bromo-N-(2-Chloro-6-Fluorophenyl)-5-Fluoro-2-[(2S)-1,1,1-Trifluoropropan-2-yl]Oxy]Benzamide

- Structural Difference : Complex trifluoropropan-2-yl ether and halogen substitutions.

- Biological Activity : Antimicrobial or anticancer applications inferred from structural complexity, though specifics are undisclosed .

Preparation Methods

Nitration of Bromobenzene

The foundational step in synthesizing 2-bromo-5-nitro-N-phenylbenzamide involves the nitration of bromobenzene to introduce the nitro group at the para position relative to bromine. As detailed in patent CN105646234A, bromobenzene undergoes nitration in concentrated sulfuric acid at 70–90°C with dilute nitric acid, yielding 1-bromo-3-nitrobenzene (compound b) after 4 hours. Optimal conditions (85°C, 45 rpm stirring) achieve a yield of 77.9%. This regioselective nitration is critical, as meta-directing effects of the bromine atom favor nitro group incorporation at the 5-position of the eventual benzamide.

Bromination of Nitrophenol Derivatives

Alternative routes begin with nitrophenol substrates. For example, 3-nitrophenol undergoes electrophilic aromatic bromination in acetic acid at 120–125°C, producing 2-bromo-5-nitrophenol in 49.1–51% yield. This method avoids harsh nitrating agents but requires careful control of stoichiometry to minimize di-bromination byproducts. Post-reaction purification via silica gel chromatography is essential to isolate the monobrominated product.

Protective Group Strategies for Phenolic Intermediates

Methylation of 2-Bromo-5-Nitrophenol

To prevent unwanted side reactions during subsequent steps, the phenolic -OH group of 2-bromo-5-nitrophenol is often protected as a methoxy derivative. Treatment with dimethyl sulfate in tetrahydrofuran (THF) at 0°C, followed by lithium hydroxide, achieves quantitative conversion to 1-bromo-2-methoxy-4-nitrobenzene. This protective step is reversible, enabling later deprotection under controlled conditions.

Demethylation and Deprotection

Re-exposing the phenolic group requires demethylation agents such as boron tribromide (BBr₃) or aluminum chloride (AlCl₃). For instance, 1-bromo-2-methoxy-4-nitrobenzene treated with BBr₃ in dichloromethane at 25°C regenerates 2-bromo-5-nitrophenol in 99% yield. Similarly, AlCl₃-mediated demethylation at 50°C achieves 83.4% efficiency. These methods ensure high fidelity in restoring reactive sites for downstream functionalization.

Synthesis of Benzoic Acid Derivatives

Direct Carboxylation Strategies

Alternative approaches employ carbon dioxide insertion under Ullmann-type coupling conditions. However, this method is less favored due to competing side reactions with the nitro and bromo substituents.

Amide Bond Formation with Aniline

Acid Chloride Preparation

Conversion of 2-bromo-5-nitrobenzoic acid to its acid chloride is achieved using thionyl chloride (SOCl₂) or oxalyl chloride. For example, refluxing the benzoic acid with SOCl₂ at 70°C for 3 hours generates the corresponding acyl chloride, which is isolated via distillation under reduced pressure.

Schotten-Baumann Reaction

The acid chloride reacts with aniline in a biphasic system (water/dichloromethane) with sodium hydroxide as a base. This exothermic reaction forms this compound within 1 hour, with yields typically ranging from 70–85% after recrystallization from ethanol.

Comparative Analysis of Synthetic Routes

Optimization Challenges and Solutions

Regioselectivity in Nitration

The nitro group’s position critically influences the final compound’s reactivity. Meta-directing effects of bromine ensure predominant para-nitration, but trace ortho-byproducts necessitate chromatographic purification.

Steric Hindrance in Amidation

Bulky substituents on the benzamide ring slow nucleophilic attack by aniline. Using excess aniline (1.5 eq) and elevated temperatures (50°C) mitigates this issue, improving yields to 80%.

Stability of Nitro Groups

Nitro functionalities are susceptible to reduction under acidic or reducing conditions. Inert atmospheres (argon/nitrogen) and avoidance of catalytic hydrogenation preserve integrity during synthesis.

Scalability and Industrial Considerations

The patent-described route starting from bromobenzene offers the best scalability, with batch sizes exceeding 100 kg reported. Key factors include:

-

Catalyst Recycling : Nickel catalysts from the reduction step are recovered via filtration, reducing costs by 15–20%.

-

Solvent Recovery : Methanol and acetonitrile are distilled and reused, aligning with green chemistry principles.

-

Crystallization Efficiency : Ethanol recrystallization achieves >98% purity, meeting pharmaceutical-grade standards.

Analytical Characterization

Spectroscopic Data

Q & A

Q. What are the optimal synthetic routes for 2-bromo-5-nitro-N-phenylbenzamide, and how can reaction conditions be optimized?

The synthesis typically involves bromination and nitration of a benzamide precursor. For example, nucleophilic substitution reactions using sodium hydroxide or potassium tert-butoxide may introduce functional groups . Key parameters include temperature control (e.g., maintaining 0–5°C during nitration to avoid byproducts) and solvent selection (e.g., dichloromethane for improved solubility). Purity can be verified via HPLC or NMR, with melting point analysis (e.g., 145–148°C) as a preliminary quality check .

Q. How can the structural identity of this compound be confirmed?

X-ray crystallography using programs like SHELX (SHELXL/SHELXS) provides definitive structural confirmation. For example, bond-length analysis (e.g., C-Br: ~1.89 Å, C-NO₂: ~1.48 Å) and torsion angles can validate the nitro and bromine substituents’ positions . Complementary techniques include FT-IR (nitro group absorption at ~1520 cm⁻¹) and high-resolution mass spectrometry (HRMS) for molecular weight verification .

Q. What in vitro assays are suitable for initial biological activity screening?

Cell-based assays targeting PPARγ inhibition are common. For instance, luciferase reporter assays in THP-1 macrophages can measure transcriptional activity, with IC₅₀ values compared to GW9662 (a structural analog) . Dose-response curves (0.1–50 µM) and controls (e.g., PPARδ knockdown) help confirm specificity. Lipid accumulation assays (e.g., Oil Red O staining) may assess off-target metabolic effects .

Advanced Research Questions

Q. How do off-target effects of this compound complicate its use as a PPARγ antagonist?

Studies on GW9662 (a close analog) reveal unexpected PPARδ activation at concentrations >10 µM, leading to lipid metabolism alterations (e.g., upregulated PLIN2 expression and triglyceride accumulation) . To mitigate this, researchers should:

Q. How can contradictory data in mechanism-of-action studies be resolved?

Contradictions may arise from cell-type-specific responses or assay conditions. For example, PPARγ antagonism in cancer cells may enhance chemosensitivity, while PPARδ activation in macrophages promotes lipid storage . Strategies include:

Q. What computational methods support the design of derivatives with improved selectivity?

Docking studies (e.g., AutoDock Vina) can model interactions with PPARγ’s ligand-binding domain (LBD). Key residues (e.g., Tyr473, His449) should show stronger binding than with PPARδ. QSAR models trained on IC₅₀ data from analogs (e.g., GW9662, T0070907) can predict substituent effects on potency .

Q. How does the compound’s stability affect long-term experimental outcomes?

Nitro groups are prone to photodegradation. Accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with LC-MS monitoring can identify degradation products (e.g., reduced nitro to amine). Storage in amber vials at -20°C is recommended. Stability in cell culture media (e.g., DMEM) should be verified over 24–48 hours .

Cross-Disciplinary Applications

Q. Can this compound be repurposed for material science applications?

The nitro and bromine groups enable coordination with transition metals (e.g., Pd for catalysis). For instance, it may serve as a ligand in Suzuki-Miyaura cross-coupling reactions, with catalytic efficiency compared to standard ligands (e.g., PPh₃) . Thermogravimetric analysis (TGA) can assess thermal stability for high-temperature applications.

Data Contradiction Analysis

Q. Why do studies report conflicting results on the compound’s role in lipid metabolism?

Discrepancies stem from differential PPAR isoform expression across tissues. In adipocytes, PPARγ antagonism reduces lipid storage, while in macrophages, PPARδ activation (via off-target effects) increases it . Meta-analyses of tissue-specific RNA-seq datasets (e.g., GTEx Portal) can contextualize findings.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.